Cas no 98585-81-0 (1-(phenylsulfanyl)bicyclo[1.1.1]pentane)

1-(phenylsulfanyl)bicyclo[1.1.1]pentane structure
98585-81-0 structure
Product name:1-(phenylsulfanyl)bicyclo[1.1.1]pentane
CAS No:98585-81-0
MF:C11H12S
MW:176.277981758118
MDL:MFCD27996127
CID:4375863
PubChem ID:11309833

1-(phenylsulfanyl)bicyclo[1.1.1]pentane Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[1.1.1]pentane, 1-(phenylthio)-
    • Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane
    • Bicyclo<1.1.1>pent-1-ylphenylthioether
    • Bicyclo[1.1.1]pentan-1-yl(phenyl)sulphane
    • 1-(phenylsulfanyl)bicyclo[1.1.1]pentane
    • PS-20720
    • MFCD27996127
    • 98585-81-0
    • AB91305
    • 10.14272/AXGWEHWIGICNLX-UHFFFAOYSA-N
    • doi:10.14272/AXGWEHWIGICNLX-UHFFFAOYSA-N.2
    • E88522
    • SCHEMBL26135960
    • SY324241
    • 1-phenylsulfanylbicyclo[1.1.1]pentane
    • doi:10.14272/AXGWEHWIGICNLX-UHFFFAOYSA-N.1
    • 814-522-9
    • Bicyclo(1.1.1)pentan-1-yl(phenyl)sulphane
    • MDL: MFCD27996127
    • Inchi: InChI=1S/C11H12S/c1-2-4-10(5-3-1)12-11-6-9(7-11)8-11/h1-5,9H,6-8H2
    • InChI Key: AXGWEHWIGICNLX-UHFFFAOYSA-N
    • SMILES: C1C2CC1(C2)SC3=CC=CC=C3

Computed Properties

  • Exact Mass: 176.06597156g/mol
  • Monoisotopic Mass: 176.06597156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 25.3Ų

1-(phenylsulfanyl)bicyclo[1.1.1]pentane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AstaTech
E88522-0.25/G
BICYCLO[1.1.1]PENTAN-1-YL(PHENYL)SULFANE
98585-81-0 95%
0.25g
$738 2023-09-18
eNovation Chemicals LLC
Y1232120-5G
1-(phenylsulfanyl)bicyclo[1.1.1]pentane
98585-81-0 97%
5g
$4365 2024-07-21
Chemenu
CM635127-100mg
Bicyclo[1.1.1]pentane, 1-(phenylthio)-
98585-81-0 95%+
100mg
$*** 2023-04-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01602-1g
bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane
98585-81-0 95%
1g
$1500 2023-09-07
Enamine
BBV-56322196-1.0g
1-(phenylsulfanyl)bicyclo[1.1.1]pentane
98585-81-0 95%
1.0g
$0.0 2022-11-29
Aaron
AR00IKTT-100mg
Bicyclo[1.1.1]pentane, 1-(phenylthio)-
98585-81-0 95%
100mg
$335.00 2023-12-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5812-100.0mg
1-(phenylsulfanyl)bicyclo[1.1.1]pentane
98585-81-0 97%
100.0mg
¥1934.0000 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5812-1.0g
1-(phenylsulfanyl)bicyclo[1.1.1]pentane
98585-81-0 97%
1.0g
¥7734.0000 2024-07-19
eNovation Chemicals LLC
Y1232120-250mg
1-(phenylsulfanyl)bicyclo[1.1.1]pentane
98585-81-0 97%
250mg
$580 2025-03-01
eNovation Chemicals LLC
Y1232120-500mg
1-(phenylsulfanyl)bicyclo[1.1.1]pentane
98585-81-0 97%
500mg
$970 2025-03-01

1-(phenylsulfanyl)bicyclo[1.1.1]pentane Related Literature

Additional information on 1-(phenylsulfanyl)bicyclo[1.1.1]pentane

Bicyclo[1.1.1]pentane, 1-(phenylthio) and Its Significance in Modern Chemical Research

The compound CAS no 98585-81-0, identified as Bicyclo[1.1.1]pentane, 1-(phenylthio), represents a fascinating molecule with a unique structural framework that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This bicyclic structure, characterized by its three-membered rings fused to a four-membered ring, presents a challenging yet rewarding platform for synthetic chemists and medicinal researchers alike.

The Bicyclo[1.1.1]pentane scaffold is inherently interesting due to its strained geometry, which can be exploited to create molecules with specific biological activities. The presence of the phenylthio substituent at the 1-position further enhances the molecule's complexity and potential utility. This group not only introduces electronic and steric effects but also opens up possibilities for further functionalization, making it a versatile building block in drug discovery.

In recent years, there has been a growing interest in the development of novel scaffolds that can modulate biological pathways effectively. The Bicyclo[1.1.1]pentane core has been explored for its potential in creating ligands that interact with biological targets such as enzymes and receptors. The phenylthio moiety, in particular, has been found to enhance binding affinity and selectivity, which are critical factors in the design of effective pharmaceuticals.

One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have leveraged the Bicyclo[1.1.1]pentane scaffold to develop inhibitors targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The strained rings of this molecule can be engineered to fit into specific binding pockets of target proteins, leading to high-affinity interactions.

The phenylthio substituent plays a crucial role in modulating the electronic properties of the molecule. This group can participate in hydrogen bonding interactions and hydrophobic effects, which are essential for optimizing drug-like properties such as solubility and bioavailability. Additionally, the sulfur atom provides a site for further chemical modifications, allowing researchers to fine-tune the pharmacological profile of their compounds.

Recent studies have highlighted the potential of Bicyclo[1.1.1]pentane derivatives as scaffolds for antitumor agents. By incorporating the phenylthio group at strategic positions within the bicyclic framework, scientists have been able to develop molecules that exhibit potent inhibitory effects on key enzymes involved in cancer cell proliferation. These findings underscore the importance of this compound as a lead structure in oncology research.

Another area where Bicyclo[1.1.1]pentane, 1-(phenylthio) has shown promise is in the treatment of inflammatory diseases. The ability of this compound to modulate inflammatory pathways has been demonstrated through both computational modeling and experimental validation. The unique combination of structural features provided by the bicyclic core and the phenylthio substituent allows for precise targeting of inflammatory mediators, offering a potential therapeutic advantage over existing treatments.

The synthesis of Bicyclo[1.1.1]pentane derivatives presents both challenges and opportunities for synthetic chemists. The strained geometry of the bicyclic system requires careful consideration during synthetic planning to ensure high yields and enantiopurity. However, advances in synthetic methodologies have made it increasingly feasible to access complex derivatives of this scaffold with high precision.

In conclusion, Bicyclo[1.1.1]pentane, 1-(phenylthio) (CAS no 98585-81-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique scaffold and functional group provide a versatile platform for developing novel bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation pharmaceuticals.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:98585-81-0)1-(phenylsulfanyl)bicyclo[1.1.1]pentane
A1070546
Purity:99%
Quantity:1g
Price ($):1055.0